molecular formula C15H22N4O3S B5573678 (4aS*,7aR*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5573678
M. Wt: 338.4 g/mol
InChI Key: JEOVLAZJWLYILN-KGLIPLIRSA-N
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Description

(4aS*,7aR*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.14126175 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds similar to the specified chemical are often subjects of synthetic chemistry research, focusing on the development of novel synthetic pathways. For instance, studies have detailed the synthesis of pyrrolotriazepine derivatives through experimental and computational studies, exploring the formation mechanisms and theoretical calculations supporting the synthesis processes (Menges et al., 2013). Similar efforts have been made in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the diverse synthetic routes and characterizations of these compounds (Hassan et al., 2014).

Biological Evaluation

Compounds with pyrazine structures have been evaluated for their biological activities, such as monoamine oxidase inhibitory activity, offering insights into their potential therapeutic applications (Ahmad et al., 2019). This highlights the importance of such compounds in medicinal chemistry for discovering new treatments.

Ligand Development for Catalysis

Research on pyrazine derivatives also extends into the development of ligands for catalysis, demonstrating their utility in facilitating various chemical reactions. For example, studies on the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles are aimed at exploring these compounds' potential in catalytic applications (El‐dean et al., 2018).

Drug Design and Pharmacological Studies

Compounds bearing the pyrazine moiety are often studied for their potential in drug design and pharmacological applications. For instance, the design, synthesis, and biological evaluation of analgesic agents based on pyrazole derivatives showcase the therapeutic potential of these compounds (Aggarwal et al., 2020).

Properties

IUPAC Name

[(4aR,7aS)-6,6-dioxo-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-3-4-18-5-6-19(14-10-23(21,22)9-13(14)18)15(20)12-8-16-11(2)7-17-12/h7-8,13-14H,3-6,9-10H2,1-2H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOVLAZJWLYILN-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=NC=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=NC=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.